molecular formula C9H17NO4S B7578412 N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide

N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide

Cat. No. B7578412
M. Wt: 235.30 g/mol
InChI Key: HAIBQWPNQVNPIW-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide, also known as HOCPCA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HOCPCA belongs to the class of cyclopentyl carbamates and has been shown to have promising effects in various research studies.

Mechanism of Action

The exact mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide is not fully understood, but it is believed to work by modulating the activity of the endocannabinoid system. Specifically, N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide increases the levels of endocannabinoids in the brain, which can lead to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and has also been shown to reduce drug-seeking behavior in animals addicted to cocaine and opioids. Additionally, N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide is that it has been extensively studied in animal models, and has been shown to have promising effects in a number of different contexts. Additionally, N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide has a relatively low toxicity profile, making it a potentially safe compound for use in humans. However, one limitation of N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.

Future Directions

There are a number of future directions for research on N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide. One area of interest is the potential use of N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide in the treatment of chronic pain and inflammation in humans. Additionally, N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide may be useful in the treatment of addiction, and further research is needed to explore this possibility. Finally, more research is needed to fully understand the mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide, which may lead to the development of more effective compounds in the future.

Synthesis Methods

N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide can be synthesized using a multi-step process that involves the reaction of cyclopentadiene with methyl vinyl ketone, followed by the addition of an amine and a sulfonyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-15(13,14)6-8(11)10-7-9(12)4-2-3-5-9/h12H,2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIBQWPNQVNPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)NCC1(CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide

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